molecular formula C29H28N4O3 B150095 N,N-Dimethylstaurosporine CAS No. 129623-30-9

N,N-Dimethylstaurosporine

Cat. No. B150095
M. Wt: 480.6 g/mol
InChI Key: NJFTXXMZGIINOF-QNGCTEGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethylstaurosporine (DMST) is a natural alkaloid compound that has gained attention in the scientific community due to its potential applications in various fields, including cancer research, drug discovery, and neuroscience. DMST is a derivative of staurosporine, a well-known protein kinase inhibitor that has been extensively studied for its anti-cancer properties.

Scientific Research Applications

Role in Neuroprotection

N,N-Dimethylstaurosporine has been studied for its neuroprotective properties. For instance, dimethyl sulfoxide, a related compound, has been shown to suppress NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons. This suggests a potential use for related compounds like N,N-Dimethylstaurosporine in the treatment of excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

As a Building Block in Chemical Synthesis

N,N-Dimethylstaurosporine analogues, such as N,N-dimethyl enaminones, have been utilized as building blocks for synthesizing a diverse range of heterocyclic compounds. These compounds have shown biological interest and are used to access new classes of biologically active heterocyclic compounds for biomedical applications (Gaber et al., 2017).

In Neurodegenerative Disease Research

Studies involving analogues of N,N-Dimethylstaurosporine have been used in Alzheimer's disease research. For example, derivatives like [18F]FDDNP have been used in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).

As a Reagent in Organic Chemistry

Beyond its use as a solvent, N,N-Dimethylstaurosporine analogues like dimethylformamide play multiple roles in organic chemistry. They can be used as reagents, catalysts, and stabilizers, indicating their versatility and importance in chemical transformations (Heravi et al., 2018).

In Neuroscience and Psychopharmacology

Research into analogues of N,N-Dimethylstaurosporine has extended to the field of neuroscience and psychopharmacology. For example, N,N-dimethyltryptamine, a short-acting psychedelic tryptamine, has been studied for its neural and psychological effects, contributing to the understanding of psychedelic substances in neuroscientific research (Pallavicini et al., 2021).

properties

CAS RN

129623-30-9

Product Name

N,N-Dimethylstaurosporine

Molecular Formula

C29H28N4O3

Molecular Weight

480.6 g/mol

IUPAC Name

(2S,3R,4R,6R)-4-(dimethylamino)-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one

InChI

InChI=1S/C29H28N4O3/c1-29-27(35-4)20(31(2)3)13-21(36-29)32-18-11-7-5-9-15(18)23-24-17(14-30-28(24)34)22-16-10-6-8-12-19(16)33(29)26(22)25(23)32/h5-12,20-21,27H,13-14H2,1-4H3,(H,30,34)/t20-,21-,27-,29+/m1/s1

InChI Key

NJFTXXMZGIINOF-QNGCTEGKSA-N

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C)OC

SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C)OC

synonyms

N,N-dimethyl-staurosporine
N,N-dimethylstaurosporine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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